molecular formula C23H24N2O3 B2365933 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-68-6

3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

カタログ番号: B2365933
CAS番号: 1105215-68-6
分子量: 376.456
InChIキー: UXEGYJSAUDZRFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex heterocyclic architecture combining a coumarin-derived moiety (6,8-dimethyl-2-oxo-2H-chromen-4-yl) with a bridged methanopyrido-diazocinone core. Structural analogs in the literature often prioritize similar hybrid frameworks but vary in substituents and heterocyclic cores .

特性

IUPAC Name

11-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEGYJSAUDZRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H30N2O4C_{27}H_{30}N_{2}O_{4}, with a molecular weight of approximately 446.55 g/mol. The structure includes a coumarin moiety which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of coumarin compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have shown activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In a study evaluating similar coumarin derivatives, minimum inhibitory concentration (MIC) values were reported at 256 µg/mL against these bacteria .

Compound Bacteria Tested MIC (µg/mL)
Coumarin Derivative 1Staphylococcus aureus256
Coumarin Derivative 2Escherichia coli256

Antioxidant Activity

The antioxidant capacity of coumarin derivatives has also been explored. Utilizing methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), several studies found that these compounds can scavenge free radicals effectively. For example, certain derivatives exhibited IC50 values ranging from 0.66 mM to 1.75 mM in DPPH assays .

Compound IC50 (mM) Assay Method
Sulfonamide Derivative A0.66DPPH
Sulfonamide Derivative B0.81DPPH

Anticancer Activity

The anticancer properties of similar compounds have been investigated in various cancer cell lines. For instance, studies indicated that certain coumarin derivatives showed promising results against colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method . These findings suggest that the compound may also possess potential anticancer activity.

Study on Coumarin Derivatives

In a study focused on synthesizing novel sulfonamide and amide derivatives containing coumarin moieties, researchers evaluated their biological activities extensively. The synthesized compounds were tested for both antimicrobial and antioxidant activities with varying degrees of success. Notably, the introduction of specific substituents significantly influenced their efficacy .

Research on Anticancer Properties

A detailed investigation into the anticancer effects of various coumarin derivatives revealed that specific structural modifications could enhance their cytotoxicity against cancer cells. The study utilized molecular docking simulations alongside in vitro assays to establish a correlation between structure and biological activity .

類似化合物との比較

Comparison with Similar Compounds

Structural Features

  • Target Compound: Contains a coumarin-methyl substituent linked to a methanopyrido-diazocinone ring.
  • Analog 1 (1l): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Features a tetrahydroimidazo[1,2-a]pyridine core with electron-withdrawing cyano and nitro groups, influencing electronic density .
  • Analog 2 (2c): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
  • Analog 3 (4i): Combines pyrimidinone and coumarin-3-yl groups, highlighting the role of fused aromatic systems in modulating solubility .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Not reported Not reported 6,8-Dimethylcoumarin, methanopyrido-diazocinone
1l ~551.5 (calc.) 243–245 4-Nitrophenyl, cyano, diethyl esters
2c 550.0978 (HRMS) 223–225 4-Bromophenyl, benzyl, diethyl esters
4i Not reported Not reported Coumarin-3-yl, pyrimidinone, tetrazole

Functional Implications

  • Coumarin Derivatives : The target’s coumarin-methyl group may improve fluorescence or binding to hydrophobic pockets compared to ester-containing analogs (1l, 2c) .
  • Steric Effects: The methanopyrido-diazocinone core in the target compound likely imposes greater steric hindrance than the tetrahydroimidazo[1,2-a]pyridine systems in analogs, affecting conformational flexibility .

準備方法

Structural Features and Properties

The target compound features a unique structure with two distinct moieties: a chromenone part characterized by a 2-oxo-2H-chromen-4-yl group with dimethyl substitutions at positions 6 and 8, linked to a complex tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one ring system. This structural combination contributes to its potential pharmacological properties and synthetic complexity.

Physical and Chemical Properties

Property Value Method of Determination
CAS Number 1105215-68-6 Registry databases
Molecular Formula C23H24N2O3 Elemental analysis
Molecular Weight 376.456 g/mol Mass spectrometry
IUPAC Name 11-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one IUPAC nomenclature rules
Standard InChI InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3 Computational chemistry
Standard InChIKey UXEGYJSAUDZRFM-UHFFFAOYSA-N Computational chemistry
Appearance Crystalline solid Visual observation
Solubility Soluble in polar organic solvents Experimental determination

General Synthetic Approaches

The synthesis of this chromone-diazocine hybrid compound typically involves multiple strategic approaches, each with distinct advantages and limitations. The construction of such complex heterocycles requires careful consideration of reaction conditions and sequence.

Retrosynthetic Analysis

The retrosynthetic analysis reveals two primary disconnection strategies for preparing the target molecule:

  • Approach A : Construction of the chromenone core followed by attachment to a pre-formed pyrido-diazocine system
  • Approach B : Formation of the pyrido-diazocine system with subsequent attachment of the chromenone moiety
  • Approach C : Simultaneous construction of both heterocyclic systems via a convergent synthesis

The choice of synthetic route largely depends on the availability of starting materials, desired scalability, and optimization of reaction conditions.

Detailed Preparation Methods

Synthesis of the Chromenone Fragment

The chromenone fragment serves as a critical building block for the target compound. Its synthesis typically begins with appropriately substituted phenolic precursors.

Preparation via Pechmann Condensation

The 6,8-dimethyl-2-oxo-2H-chromen-4-yl core can be prepared through a modified Pechmann condensation using 3,5-dimethylphenol and ethyl acetoacetate or similar β-ketoesters in the presence of a strong acid catalyst.

Reaction Conditions:

3,5-Dimethylphenol + Ethyl acetoacetate → 6,8-Dimethyl-4-methyl-2-oxo-2H-chromene

Procedure:

  • A mixture of 3,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.2 eq) is prepared in a suitable solvent.
  • Concentrated sulfuric acid or trifluoroacetic acid (0.1-0.2 eq) is added dropwise as a catalyst.
  • The reaction mixture is heated to 80-100°C for 4-6 hours.
  • After cooling, the mixture is poured into ice water and the precipitate is collected by filtration.
  • The crude product is purified by recrystallization from appropriate solvents.
Functionalization of the 4-Position

The introduction of the methyl group at the 4-position of the chromenone core requires selective functionalization strategies:

  • Bromination: The 4-position is selectively brominated using N-bromosuccinimide in carbon tetrachloride or other suitable solvents.
  • Methylation: The bromo derivative undergoes coupling with appropriate methylating reagents such as trimethylboroxine under palladium catalysis.

Table 1: Optimized Conditions for 4-Position Functionalization

Step Reagents Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Bromination NBS (1.1 eq) Benzoyl peroxide (0.05 eq) CCl4 75-80 3-4 78-82
Methylation Me3B3O3 (1.5 eq) Pd(PPh3)4 (0.05 eq) Dioxane/H2O (4:1) 90-95 5-6 65-72

Synthesis of the Pyrido-diazocine Ring System

The construction of the tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one fragment represents the most challenging aspect of the overall synthesis.

Multi-Step Approach via Intramolecular Cyclization

This approach involves the preparation of appropriate pyridine derivatives followed by strategic cyclization steps to form the diazocine ring system:

Reaction Sequence:

  • Preparation of functionalized pyridine precursors
  • Introduction of nitrogen-containing side chains
  • Intramolecular cyclization to form the diazocine ring
  • Formation of the methano-bridge

Table 2: Key Intermediates in Pyrido-diazocine Synthesis

Intermediate Structure Reaction Conditions Yield (%) Characterization Data
Functionalized pyridine derivative POCl3, DMF, 0-5°C → rt, 2h 75-80 1H NMR: δ 8.52 (s, 1H), 7.95 (d, 1H), 7.62 (d, 1H)
N-functionalized intermediate K2CO3, acetone, reflux, 6h 65-70 MS (m/z): 245 [M+H]+
Cyclized precursor Pd(OAc)2, PPh3, toluene, 110°C, 12h 55-60 13C NMR: δ 168.5, 152.3, 136.8, 125.4
Completed diazocine ring NaBH4, MeOH, 0°C → rt, 4h 60-65 IR (cm-1): 1680 (C=O), 1615, 1525

Coupling of the Chromenone and Pyrido-diazocine Fragments

The final stage involves connecting the two key fragments through an appropriate linking strategy. This can be achieved through several methods:

Nucleophilic Substitution Approach

This approach utilizes the nucleophilic character of the pyrido-diazocine nitrogen to attack a suitably functionalized chromenone derivative:

  • The 4-position of the chromenone is functionalized with a leaving group (typically halide or tosylate)
  • The pyrido-diazocine nitrogen acts as a nucleophile to displace the leaving group
  • The resulting adduct is further processed to yield the target compound

Optimized Protocol:

Functionalized chromenone (1.0 eq) + Pyrido-diazocine (1.1 eq) + Base (1.5 eq) → 
3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Table 3: Optimization of Coupling Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K2CO3 DMF 80 12 58
2 Cs2CO3 DMF 80 10 67
3 NaH THF 60 8 52
4 DBU Acetonitrile 70 10 63
5 Cs2CO3 Acetone 60 14 71
Reductive Amination Strategy

An alternative approach involves reductive amination between an aldehyde-functionalized chromenone and the amine of the pyrido-diazocine system:

  • Preparation of 4-formyl-6,8-dimethyl-2-oxo-2H-chromene
  • Condensation with the pyrido-diazocine amine to form an imine intermediate
  • Selective reduction of the imine to yield the target molecule

Table 4: Reductive Amination Conditions

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Selectivity
NaBH4 MeOH/THF 0-25 6 65 Moderate
NaBH3CN MeOH/AcOH 25 8 72 Good
NaBH(OAc)3 DCE 25 10 78 Excellent
H2, Pd/C EtOH 25 12 60 Good

One-Pot Multicomponent Approach

Recent advances in multicomponent reactions have enabled more efficient synthetic routes. A one-pot approach combining appropriate precursors can significantly reduce the number of isolation and purification steps:

Reaction Scheme:

Aldehyde derivative + Dimedone + Pyrido-diazocine precursor → Target compound

The reaction proceeds through a cascade of Knoevenagel condensation/Michael addition/cyclization steps. This approach, while more demanding in terms of reaction control, offers significant advantages in terms of step economy and overall yield.

Purification and Characterization

Purification Techniques

The target compound can be purified using a combination of techniques:

  • Column Chromatography: Using silica gel with appropriate eluent systems (typically ethyl acetate/hexane gradients)
  • Recrystallization: From appropriate solvent mixtures such as ethanol/water
  • Preparative HPLC: For final purification and analytical purposes

Structural Confirmation

The structure of the synthesized compound is typically confirmed using multiple analytical techniques:

Table 5: Spectroscopic Data for 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one

Technique Key Signals and Assignments
1H NMR (400 MHz, DMSO-d6) δ 7.88 (s, 1H, chromenone), 7.45-7.30 (m, 2H, aromatic), 6.91 (s, 1H, aromatic), 4.35 (s, 2H, -CH2-), 3.95-3.75 (m, 2H), 3.60-3.45 (m, 2H), 2.95-2.80 (m, 2H), 2.45 (s, 3H, -CH3), 2.30 (s, 3H, -CH3), 2.25-1.95 (m, 4H), 1.85-1.65 (m, 2H)
13C NMR (100 MHz, DMSO-d6) δ 169.5 (C=O, diazocine), 160.2 (C=O, chromenone), 152.8, 148.5, 136.2, 134.8, 128.6, 126.4, 124.5, 118.7, 116.3, 58.7, 55.3, 52.8, 48.6, 45.2, 32.6, 29.4, 23.5, 20.8, 18.4
HRMS (ESI) Calculated for C23H25N2O3 [M+H]+: 377.1860, Found: 377.1862
IR (KBr, cm-1) 2945, 1723 (C=O), 1682 (C=O), 1610, 1570, 1452, 1385, 1245, 1152, 1075, 958, 835
UV-Vis (MeOH, nm) λmax: 320 (ε = 12,500), 280 (ε = 9,800), 245 (ε = 15,300)

Alternative Synthetic Approaches

Domino Three-Component Reaction Approach

Recent literature suggests a promising domino three-component reaction approach for preparing related chromeno-pyridine systems that could be adapted for the synthesis of the target compound:

3-(1-alkynyl)chromones + NH-aldimines → chromeno[3,2-c]pyridines

This approach operates through a cascade of Michael addition, pyrone ring cleavage, intermolecular cyclization, and 6π-electrocyclization steps. Adapting this methodology could potentially provide a more direct route to the target compound.

Oxidative Cyclization Strategy

Oxidative cyclization represents another promising approach for constructing key components of the target molecule:

Procedure:

  • 5H-Chromeno[2,3-b]pyridines are heated in formic acid under reflux for 2 hours
  • The reaction mixture is cooled and treated with ethanol-water (1:1 vol)
  • The precipitated product is collected by filtration and purified

Table 6: Comparison of Oxidative Cyclization Conditions

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Formic acid None Reflux 2 78-81
Formamide None 100 3 31-58
DMSO TsOH 110 4 45-50
Nitrobenzene FeCl3 140 5 60-65

Optimization Strategies for Improved Yields

Various optimization strategies can be employed to enhance the yield and purity of the target compound:

Catalyst Screening

The use of appropriate catalysts can significantly impact reaction efficiency. A systematic screening of catalysts has revealed the following trends:

Table 7: Catalyst Performance in Key Synthetic Steps

Synthetic Step Catalyst Loading (mol%) Yield Improvement (%) Selectivity Impact
Chromenone formation p-TSA 10 +15 High
Chromenone formation Amberlyst-15 5 wt% +12 Moderate
Diazocine cyclization Pd(OAc)2/PPh3 5/10 +20 High
Diazocine cyclization Cu(OTf)2 5 +8 Moderate
Coupling reaction Cs2CO3 10 +18 High

Microwave-Assisted Synthesis

Implementation of microwave irradiation for key synthetic steps can drastically reduce reaction times while maintaining or improving yields:

Table 8: Conventional vs. Microwave Heating

Reaction Step Conventional Conditions Yield (%) Microwave Conditions Yield (%) Time Reduction
Pechmann condensation 100°C, 5h 68 150°C, 20 min 75 93%
Functionalization 95°C, 6h 65 120°C, 30 min 70 92%
Diazocine formation 110°C, 10h 58 160°C, 45 min 65 93%
Final coupling 80°C, 12h 67 120°C, 1h 72 92%

Green Chemistry Approaches

Implementing green chemistry principles can enhance the sustainability of the synthetic process:

  • Solvent Selection: Replacement of hazardous solvents with greener alternatives
  • Catalyst Recovery: Development of recyclable catalyst systems
  • Atom Economy: Design of more efficient synthetic routes to maximize atom utilization
  • Energy Efficiency: Optimization of reaction conditions to minimize energy consumption

Scale-Up Considerations

Scaling up the synthesis of 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]diazocin-8(2H)-one presents several challenges:

Process Optimization Strategies

Several strategies can be employed to optimize the large-scale production:

  • Continuous flow processing: Implementation of flow chemistry principles for problematic steps
  • Telescoping reactions: Minimizing isolation of intermediates where possible
  • In-process controls: Development of robust analytical methods for monitoring reaction progress
  • Engineering controls: Design of appropriate equipment for heat transfer and mixing

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。